molecular formula C8H9N3 B1270201 7-Amino-2-methylindazole CAS No. 90223-02-2

7-Amino-2-methylindazole

Cat. No.: B1270201
CAS No.: 90223-02-2
M. Wt: 147.18 g/mol
InChI Key: KNZJAZZOKTUEHM-UHFFFAOYSA-N
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Description

7-Amino-2-methylindazole is a nitrogen-containing heterocyclic compound characterized by a core indazole structure substituted with an amino group at the 7th position and a methyl group at the 2nd position. Indazoles are significant in medicinal chemistry due to their diverse biological activities.

Scientific Research Applications

7-Amino-2-methylindazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Derivatives of this compound have shown neuroprotective potential, particularly in the context of Parkinson’s disease.

    Medicine: It has been explored for its anticonvulsant effects and potential use in migraine treatment as a CGRP receptor antagonist.

    Industry: It is used in the development of various pharmaceuticals and agrochemicals.

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

7-Amino-2-methylindazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged inhibition of specific signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular toxicity and organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of specific metabolites that may have distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and enzymatic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-methylindazole and its derivatives has been explored through various synthetic routes. One efficient method involves the cyclization of 2-fluoroaryl carboxylic acids to form 3-aminoindazoles, which can potentially be adapted to synthesize this compound by adjusting the substitution pattern on the starting materials. Another method includes the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-catalyzed reactions due to their efficiency and minimal formation of byproducts .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-2-methylindazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amino compounds.

    Substitution: It can undergo substitution reactions, particularly at the amino group, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common reagents include nitric acid and other oxidizing agents.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst are often used.

    Substitution: Various electrophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted indazole derivatives.

Comparison with Similar Compounds

    7-Nitroindazole: Known for its neuroprotective properties and inhibition of neuronal nitric oxide synthase.

    2-Methylindazole: Lacks the amino group at the 7th position, resulting in different chemical properties and biological activities.

    1-Methylindazole: Substitution at the 1st position instead of the 2nd position, leading to variations in reactivity and applications.

Uniqueness: 7-Amino-2-methylindazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-methylindazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZJAZZOKTUEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363205
Record name 7-Amino-2-methylindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90223-02-2
Record name 7-Amino-2-methylindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Amino-2-methyl-2H-indazole
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